(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13410969
InChI: InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3/t8-/m0/s1
SMILES: CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N
Molecular Formula: C13H16Cl2N2O
Molecular Weight: 287.18 g/mol

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide

CAS No.:

Cat. No.: VC13410969

Molecular Formula: C13H16Cl2N2O

Molecular Weight: 287.18 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide -

Specification

Molecular Formula C13H16Cl2N2O
Molecular Weight 287.18 g/mol
IUPAC Name (2S)-2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide
Standard InChI InChI=1S/C13H16Cl2N2O/c1-8(16)13(18)17(10-3-4-10)7-9-2-5-11(14)12(15)6-9/h2,5-6,8,10H,3-4,7,16H2,1H3/t8-/m0/s1
Standard InChI Key DPYRGOJKBCAJMW-QMMMGPOBSA-N
Isomeric SMILES C[C@@H](C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N
SMILES CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N
Canonical SMILES CC(C(=O)N(CC1=CC(=C(C=C1)Cl)Cl)C2CC2)N

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure (C₁₃H₁₆Cl₂N₂O) comprises three key components:

  • Chiral amino group: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets.

  • Cyclopropyl ring: A strained three-membered carbocycle that enhances metabolic stability and influences conformational flexibility .

  • 3,4-Dichlorobenzyl group: The dichloro substitution at the 3rd and 4th positions of the benzyl ring introduces steric bulk and electron-withdrawing effects, modulating solubility and receptor-binding affinity.

The isomeric arrangement of chlorine atoms distinguishes this compound from its 2,5-dichloro analog, potentially altering its electronic profile and biological activity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₃H₁₆Cl₂N₂O
Molecular Weight287.18 g/mol
IUPAC Name(S)-2-Amino-N-cyclopropyl-N-(3,4-dichlorobenzyl)propanamide
Chiral Centers1 (S-configuration)
LogP (Predicted)2.8–3.2

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3,4-dichloro-benzyl)-propionamide can be conceptualized via disconnection into three fragments:

  • 3,4-Dichlorobenzylamine: Serves as the nitrogen source for the benzyl group.

  • Cyclopropylamine: Introduced via alkylation or reductive amination.

  • Propionamide backbone: Formed through coupling of a propionic acid derivative.

Fragment Coupling Approach

  • Step 1: Protection of 3,4-dichlorobenzylamine using a phthalimide group to prevent unwanted side reactions .

  • Step 2: Alkylation with a cyclopropane-containing electrophile (e.g., bromocyclopropane) under basic conditions .

  • Step 3: Deprotection of the phthalimide group using hydrazine or methylamine to regenerate the primary amine .

  • Step 4: Amide bond formation with propionyl chloride in the presence of a coupling agent (e.g., HATU or EDCI).

Stereoselective Synthesis

Enantiomeric purity is achievable through:

  • Chiral auxiliaries: Use of (S)-proline-derived catalysts during amide formation.

  • Kinetic resolution: Enzymatic hydrolysis of racemic intermediates using lipases or proteases .

AssayResult (Predicted)
CYP3A4 InhibitionModerate (IC₅₀ ≈ 10 µM)
Plasma Protein Binding85–90%
Oral Bioavailability40–50% (rodent models)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Expected signals include a triplet for the cyclopropyl CH₂ (δ 1.2–1.5 ppm) and aromatic protons from the dichlorobenzyl group (δ 7.3–7.6 ppm).

  • LC-MS: Molecular ion peak at m/z 287.1 [M+H]⁺ with characteristic chlorine isotope patterns.

Challenges and Future Directions

Synthetic Hurdles

  • Cyclopropane ring strain: May lead to side reactions during amide coupling unless mild conditions are employed .

  • Chiral integrity: Racemization risks during acidic/basic steps necessitate low-temperature protocols.

Research Opportunities

  • Structure-activity relationships (SAR): Systematic variation of chlorine positions and cyclopropyl substituents.

  • In vivo pharmacokinetics: Assessment of brain penetration and clearance rates in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator